molecular formula C7HF11 B14301640 4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene CAS No. 116487-62-8

4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene

Cat. No.: B14301640
CAS No.: 116487-62-8
M. Wt: 294.06 g/mol
InChI Key: BRPSNPWUFXNQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications, particularly in the fields of medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene typically involves the introduction of difluoromethyl groups into a cyclohexene framework. One common method is the difluoromethylation of cyclohexene derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fluoroform (CHF3) as a difluoromethylating agent in a continuous flow reactor has been reported to be effective. This method allows for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated alcohols, amines, and ethers, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is unique due to its combination of multiple fluorine atoms and a difluoromethyl group, which imparts distinct chemical and physical properties. These properties include enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound in various scientific and industrial applications .

Properties

116487-62-8

Molecular Formula

C7HF11

Molecular Weight

294.06 g/mol

IUPAC Name

4-(difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohexene

InChI

InChI=1S/C7HF11/c8-1-2(9)6(15,16)7(17,18)4(12,3(10)11)5(1,13)14/h3H

InChI Key

BRPSNPWUFXNQOL-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C(C1(F)F)(C(F)F)F)(F)F)(F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.